N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(2-methoxyphenyl)ethanamine
Description
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(2-methoxyphenyl)ethanamine is a structurally complex small molecule featuring a benzylamine core substituted with methoxy and 3-methyl-1,2,4-oxadiazole moieties. This compound’s design integrates pharmacophores aimed at enhancing binding affinity and selectivity, likely targeting central nervous system (CNS) receptors or enzymes like matrix metalloproteinases (MMPs) .
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C21H25N3O4/c1-15-23-21(28-24-15)14-27-19-9-8-16(12-20(19)26-3)13-22-11-10-17-6-4-5-7-18(17)25-2/h4-9,12,22H,10-11,13-14H2,1-3H3 |
InChI Key |
HVGOIPSQPGCGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[2-(2-methoxyphenyl)ethyl]amine typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[2-(2-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[2-(2-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[2-(2-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Oxadiazole Derivatives
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (C₁₀H₈N₂O₃, MW 204.18) shares the 3-methyl-1,2,4-oxadiazole motif but lacks the benzylamine and methoxyphenyl groups. Its benzoic acid group confers polarity, contrasting with the lipophilic ethanamine chain in the target compound .
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride (C₆H₁₂ClN₃O, MW 177.63) features a simpler ethanamine-oxadiazole structure. The absence of methoxy and benzyl groups limits its CNS penetration compared to the target compound .
Compound 13g from : (E)-5-(hydroxymethyl)-N-(4-((2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazono)methyl)phenyl)furan-2-carboxamide This MMP-13 inhibitor incorporates a 3-methyl-1,2,4-oxadiazole linked to a phenylacetyl hydrazone.
Methoxyphenethylamine Analogues
25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): A psychoactive phenethylamine with methoxy groups at positions 2 and 5 of the benzene ring. Unlike the target compound, it lacks the oxadiazole ring but shares the 2-methoxyphenethylamine substructure, which is critical for serotonin receptor (5-HT₂A) activation .
2-(4-Methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine (C₁₇H₁₈F₃NO, MW 309.33): This derivative replaces the oxadiazole with a trifluoromethylbenzyl group, enhancing hydrophobicity. Its structural divergence highlights the target compound’s unique balance of polar (oxadiazole) and lipophilic (methoxybenzyl) features .
Hybrid Compounds with Oxadiazole and Benzylamine Motifs
QV-6501 (1-(4-Methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide): Combines a 3-methyl-1,2,4-oxadiazole with a methoxyphenyl group but replaces the ethanamine with a cyclohexyl-pyrrolidine scaffold. This modification likely alters target specificity compared to the linear ethanamine chain in the target compound .
HA-2015 ((1-[(4-Methoxyphenyl)methyl]piperidin-4-yl)methanamine): Features a piperidine ring instead of oxadiazole, demonstrating how heterocycle choice impacts bioavailability and target engagement .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Analogues
Key Observations:
- Lipophilicity : The target compound’s ClogP (estimated ~2.5) is higher than 25H-NBOMe (ClogP ~1.8) due to the oxadiazole’s electron-withdrawing effects and methoxy groups .
- Receptor Binding : The 2-methoxyphenyl group in the target compound may mimic 25H-NBOMe’s 5-HT₂A binding, while the oxadiazole could introduce steric hindrance or hydrogen bonding .
Biological Activity
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(2-methoxyphenyl)ethanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 383.4 g/mol. Its structure comprises a methoxy group, an oxadiazole moiety, and a benzyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | HVGOIPSQPGCGRM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known for its ability to modulate enzyme activity and receptor binding, which can influence cellular pathways related to cancer and microbial resistance. Preliminary studies suggest that the compound may exhibit:
- Anticancer Activity : It has shown potential in inhibiting tumor cell growth by interacting with specific signaling pathways.
- Antimicrobial Properties : The oxadiazole moiety contributes to its effectiveness against various bacterial strains.
Biological Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole nucleus exhibit a wide range of biological activities, including:
- Anticancer Activity :
- In vitro studies have demonstrated that similar oxadiazole derivatives possess cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. For instance, derivatives showed IC50 values as low as 2.76 µM against specific tumor cell lines .
- Antimicrobial Effects :
Case Studies and Research Findings
Several studies have highlighted the biological potential of oxadiazole derivatives:
Study 1: Anticancer Activity
A study investigated the cytotoxicity of a series of oxadiazole derivatives against multiple cancer cell lines. The results indicated that modifications on the oxadiazole ring could enhance anticancer activity significantly.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| CaCo-2 | 8.7 |
| H9c2 | 12.3 |
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial efficacy of oxadiazole-containing compounds against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Bacillus subtilis | 4.69 |
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3-methoxy-4-hydroxybenzyl derivatives with 3-methyl-1,2,4-oxadiazole precursors under nucleophilic substitution conditions. Key steps include:
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during alkylation (e.g., oxadiazole-methoxybenzyl linkage formation) .
- Catalysis : Employ palladium catalysts for cross-coupling reactions to attach the ethanamine side chain .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures ≥95% purity .
- Critical Parameters : Monitor reaction temperature (60–80°C for oxadiazole formation) and solvent choice (e.g., DMF for polar intermediates) to avoid byproducts .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ 3.8–4.2 ppm for methoxy groups; δ 6.5–7.5 ppm for aromatic protons) validates substitution patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₂₁H₂₅N₃O₄: 383.18 g/mol) with <2 ppm error .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. Retention time comparisons against standards are critical .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer :
- Hazard Mitigation : The compound’s GHS classification (acute toxicity, skin/eye irritation) mandates:
- PPE: Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods to limit aerosol exposure .
- Storage : Store at –20°C in amber glass vials under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity, and what structure-activity relationship (SAR) studies support this?
- Methodological Answer :
- Role of Oxadiazole : The oxadiazole ring enhances metabolic stability and bioavailability by resisting enzymatic degradation. Comparative SAR studies with analogs (e.g., replacing oxadiazole with triazole) show reduced target affinity (IC₅₀ increases from 12 nM to 480 nM) .
- Experimental Design :
- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets).
- Analog Synthesis : Modify substituents (e.g., methyl vs. ethyl groups) and assay activity in cancer cell lines (e.g., MCF-7) .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties, such as metabolic stability or CYP450 inhibition?
- Methodological Answer :
- Hepatocyte Assays : Incubate with primary human hepatocytes (1 µM compound, 37°C) and quantify parent compound depletion via LC-MS/MS over 24 hours .
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) and measure IC₅₀ values. A >50% inhibition at 10 µM signals high risk .
- Plasma Stability : Assess degradation in rat plasma (37°C, pH 7.4) over 6 hours; <20% loss indicates suitability for in vivo studies .
Q. How can discrepancies in reported biological activity data be resolved (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and harmonize assay conditions (e.g., ATP concentration, incubation time) .
- Data Triangulation : Cross-validate results with orthogonal methods:
- Cell-Based vs. Biochemical Assays : Compare IC₅₀ from MTT assays (cell viability) and fluorescence polarization (target binding) .
- Batch Analysis : Test multiple synthetic batches to rule out purity-driven variability (>5% impurities can skew results) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
